1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione
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Overview
Description
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and an imidazole ring, making it a valuable reagent in synthetic chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 1,3-dihydro-2H-imidazole-2-thione with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 50°C to 80°C. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems allows for efficient large-scale production. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the presence of the dimethylamino group, which enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in organic synthesis.
Uniqueness
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective enzyme inhibition and protein modification .
Properties
CAS No. |
98659-82-6 |
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Molecular Formula |
C8H15N3S |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C8H15N3S/c1-10(2)5-3-6-11-7-4-9-8(11)12/h4,7H,3,5-6H2,1-2H3,(H,9,12) |
InChI Key |
YXPHXVFTRPKDBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=CNC1=S |
Origin of Product |
United States |
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